1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
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Overview
Description
1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a unique structure combining pyrimidine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Oxazine Ring: The oxazine ring is formed by reacting the pyrimidine intermediate with an appropriate aldehyde or ketone under acidic or basic conditions.
Functional Group Modifications: The methoxyethyl and methylthio groups are introduced through nucleophilic substitution reactions, often using reagents like methoxyethyl chloride and methylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazine ring can be reduced under hydrogenation conditions to yield a dihydro derivative.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine-2,4-dione: A simpler analog without the pyrimidine ring.
1,3-Thiazine-2,4-dione: Similar structure but with a sulfur atom replacing the oxygen in the oxazine ring.
Pyrimido[4,5-d][1,3]thiazine-2,4-dione: A compound with a similar core structure but different substituents.
Uniqueness
1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-methoxyethyl)-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-16-4-3-13-7-6(8(14)17-10(13)15)5-11-9(12-7)18-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDODAIMSRMBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC(=NC=C2C(=O)OC1=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608751 |
Source
|
Record name | 1-(2-Methoxyethyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-93-5 |
Source
|
Record name | 1-(2-Methoxyethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76360-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyethyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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